molecular formula C8H5IN2O2 B3219737 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid CAS No. 1190320-30-9

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

Cat. No.: B3219737
CAS No.: 1190320-30-9
M. Wt: 288.04 g/mol
InChI Key: XPUBGZVJRUPPKC-UHFFFAOYSA-N
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Description

3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid (CAS: 1190320-30-9) is a halogenated heterocyclic compound featuring a pyrrolo-pyridine core substituted with an iodine atom at position 3 and a carboxylic acid group at position 4 . Its molecular formula is C₈H₅IN₂O₂, with a molecular weight of 288.04 g/mol.

Synthesis typically involves iodination of pyrrolo-pyridine precursors followed by hydrolysis or functional group interconversion. For example, analogous compounds like 7-chloro-1,3-dimethyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid are prepared via base-mediated hydrolysis of ester intermediates . The iodine atom enhances reactivity for cross-coupling reactions (e.g., Suzuki-Miyaura), making this compound a versatile intermediate in drug discovery.

Properties

IUPAC Name

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-5-2-11-6-3-10-1-4(7(5)6)8(12)13/h1-3,11H,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPUBGZVJRUPPKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C=NC=C2C(=O)O)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201227304
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190320-30-9
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190320-30-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201227304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid typically involves the iodination of a pyrrolo[2,3-c]pyridine precursor. One common method includes the use of iodine and a suitable oxidizing agent to introduce the iodine atom at the desired position. The carboxylic acid group can be introduced through various functional group transformations, such as oxidation of an aldehyde or hydrolysis of an ester.

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available starting materials. The process would be optimized for yield and purity, often involving steps like purification through recrystallization or chromatography. The specific conditions and reagents used can vary depending on the scale and desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium azide or thiols can be used under appropriate conditions to replace the iodine atom.

    Oxidation and Reduction: Common oxidizing agents include potassium permanganate or chromium trioxide, while reducing agents might include lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts are often used in coupling reactions, with conditions tailored to the specific reaction type.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce biaryl or alkyne-linked products.

Scientific Research Applications

3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a precursor for the synthesis of kinase inhibitors and other bioactive molecules.

    Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Chemical Biology: The compound is employed in the design of chemical probes for studying biological pathways.

Mechanism of Action

The mechanism of action of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of specific enzymes or receptors by binding to their active sites. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved can vary, but often include kinases and other signaling proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional properties of 3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be contextualized against analogous pyrrolo-pyridine derivatives. Key comparisons include:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key Properties/Applications Reference
This compound C₈H₅IN₂O₂ 288.04 I (C3), COOH (C4) Intermediate for targeted therapies
4-Iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid C₈H₅IN₂O₂ 288.04 I (C4), COOH (C3) Similar reactivity; positional isomer
1H-Pyrrolo[2,3-c]pyridine-4-carboxylic acid C₈H₆N₂O₂ 162.15 H (C3), COOH (C4) Lower molecular weight; unmodified core
5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid C₈H₅ClN₂O₂ 196.59 Cl (C5), COOH (C2) Enhanced electrophilicity at C5
3-Formyl-4-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid C₁₀H₈N₂O₃ 204.18 CHO (C3), CH₃ (C4), COOH (C5) Aldehyde group enables Schiff base formation

Key Observations

Substituent Position and Reactivity: The iodine atom at position 3 in the target compound distinguishes it from positional isomers like 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS: 1190321-83-5). Iodine’s steric bulk and electron-withdrawing nature may hinder electrophilic substitution at C3 but enhance oxidative stability compared to chloro or methoxy analogs . Carboxylic acid placement (C4 vs. C2/C3) alters hydrogen-bonding capacity, affecting solubility and target binding.

Synthetic Yields and Feasibility: Non-iodinated analogs like 1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (10a) are synthesized in 95% yield via NaOH-mediated hydrolysis, while halogenated derivatives (e.g., 5-chloro analog 10b) show lower yields (71%) due to steric challenges . Iodination may further reduce yields but improves versatility in derivatization.

The iodine atom could modulate binding affinity or metabolic stability compared to smaller halogens.

Safety and Handling :

  • Like its analog 4-iodo-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid, the compound likely requires cautious handling due to uncharacterized toxicological profiles. Precautionary measures for similar iodinated heterocycles include avoiding inhalation and using personal protective equipment .

Biological Activity

3-Iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H5IN2O2
  • Molecular Weight : 288.04 g/mol
  • CAS Number : 1190321-83-5

Pharmacological Activities

Research indicates that derivatives of pyrrolo[2,3-c]pyridine compounds exhibit a broad spectrum of biological activities. The following are key areas where this compound has shown potential:

1. Anticancer Activity

Several studies have reported the anticancer properties of pyrrolo[2,3-c]pyridine derivatives. For instance, compounds within this class have demonstrated selective cytotoxicity against various cancer cell lines while sparing normal cells.

Cell Line IC50 (µM) Selectivity
T-Lymphoblastic Cells0.021 - 0.022Highly selective for cancer cells
HeLa S3>10No cytotoxic effect
HepG2>10No cytotoxic effect

These findings suggest that the compound may serve as a lead structure for the development of novel anticancer agents .

2. Neurological Effects

Pyrrolo[2,3-c]pyridine derivatives have been investigated for their potential in treating neurological disorders. The mechanism involves modulation of neurotransmitter systems and neuroprotective effects, which could be beneficial in conditions such as epilepsy and neurodegeneration.

3. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various pathogens. Preliminary data suggest activity against Mycobacterium tuberculosis, indicating potential applications in treating infectious diseases .

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound acts as an inhibitor of specific enzymes involved in cellular processes critical for cancer cell survival.
  • Modulation of Cell Signaling Pathways : It influences pathways related to apoptosis and cell proliferation, enhancing its anticancer efficacy.

Case Studies

Recent studies have highlighted the therapeutic potential of this compound:

  • Study on T-Lymphoblastic Cell Lines :
    • Researchers synthesized a series of pyrrolo[2,3-c]pyridine derivatives and tested their effects on T-cell lines.
    • Results indicated that certain derivatives exhibited low nanomolar inhibitory activities specifically targeting cancerous cells while showing minimal toxicity to normal cells .
  • Antimicrobial Evaluation :
    • A study assessed the effectiveness of various pyrrolo[2,3-c]pyridine derivatives against Mycobacterium tuberculosis.
    • The findings suggested that modifications to the pyrrole ring could enhance antimicrobial potency, paving the way for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
3-iodo-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid

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